
Anticancer agent 201
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 201, also known as ONC201, is a small molecule that has shown significant promise in the treatment of various cancers. It is a member of the imipridone class of compounds and has demonstrated p53-independent anti-cancer activity. This compound is known for its ability to induce apoptosis in tumor cells while sparing normal cells, making it a highly selective and effective anticancer agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 201 involves several steps, including the formation of the imipridone core structureThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as continuous flow synthesis have been explored to improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Anticancer agent 201 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its anticancer activity and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced anticancer properties. These derivatives are often tested for their efficacy in inducing apoptosis in cancer cells and their selectivity towards tumor cells .
Applications De Recherche Scientifique
Anticancer agent 201 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of imipridones. In biology, it is used to investigate the mechanisms of apoptosis and the role of specific molecular targets in cancer cells. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including glioblastoma, breast cancer, and colon cancer . In industry, it is used in the development of new anticancer drugs and the optimization of production methods for existing compounds .
Mécanisme D'action
The mechanism of action of Anticancer agent 201 involves the activation of the integrated stress response pathway, leading to the upregulation of the pro-apoptotic immune cytokine TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). This activation results in the induction of apoptosis in tumor cells through the engagement of death receptors DR4 and DR5. Additionally, this compound inhibits the Akt and ERK signaling pathways, further promoting apoptosis in cancer cells . The compound also reduces the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, enhancing its pro-apoptotic effects .
Comparaison Avec Des Composés Similaires
Anticancer agent 201 is unique among similar compounds due to its selective activity towards tumor cells and its ability to induce apoptosis through multiple pathways. Similar compounds include other imipridones such as ONC206 and ONC212, which share the imipridone core structure but differ in their peripheral functional groups . These compounds also exhibit anticancer activity, but this compound stands out due to its broad-spectrum efficacy and favorable safety profile .
Propriétés
Formule moléculaire |
C34H49F3O4 |
|---|---|
Poids moléculaire |
578.7 g/mol |
Nom IUPAC |
(1R,2R,11R,14R,15R,18S,21S,22R,23R)-2,10,10,14,15-pentamethyl-7-oxo-21-propan-2-yl-5-(trifluoromethyl)-8-oxahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacos-5-ene-18-carboxylic acid |
InChI |
InChI=1S/C34H49F3O4/c1-18(2)19-10-13-33(28(39)40)15-14-31(6)21(26(19)33)8-9-24-30(5)17-20-22(34(35,36)37)16-25(38)41-27(20)29(3,4)23(30)11-12-32(24,31)7/h16,18-21,23-24,26-27H,8-15,17H2,1-7H3,(H,39,40)/t19-,20?,21+,23-,24+,26+,27?,30-,31+,32+,33-/m0/s1 |
Clé InChI |
MKNAHZPJSZTVHV-LLAYSOCRSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
SMILES canonique |
CC(C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6C(C5(C)C)OC(=O)C=C6C(F)(F)F)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(2-Aminoethoxy)-4-[1-[[4-[tris[4-[[4-[3,4-bis(2-aminoethoxy)phenyl]pyridin-1-ium-1-yl]methyl]phenyl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]phenoxy]ethanamine;tetrachloride](/img/structure/B12380401.png)
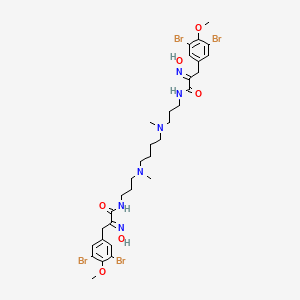

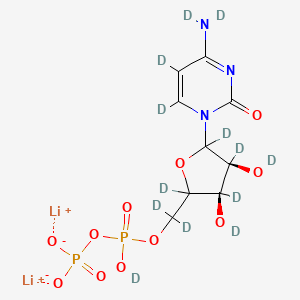
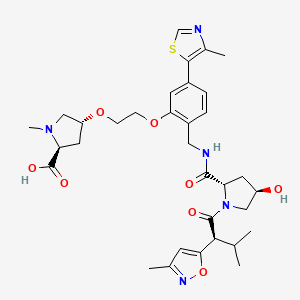


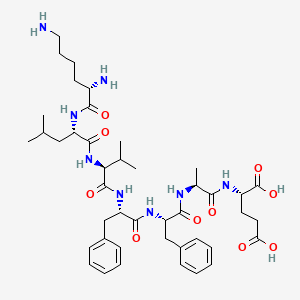
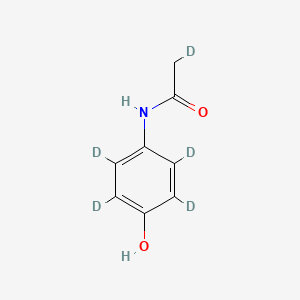

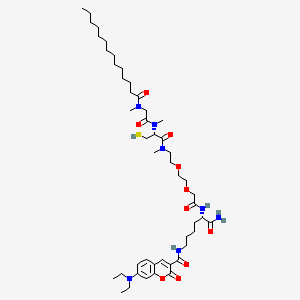
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
